molecular formula C19H16FO2P B3041091 (Diphenylphosphoryl)(4-fluorophenyl)methanol CAS No. 260446-45-5

(Diphenylphosphoryl)(4-fluorophenyl)methanol

Cat. No.: B3041091
CAS No.: 260446-45-5
M. Wt: 326.3 g/mol
InChI Key: QXTFKOSIJXEMSI-UHFFFAOYSA-N
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Description

(Diphenylphosphoryl)(4-fluorophenyl)methanol is an organic compound with the molecular formula C19H16FO4P It is characterized by the presence of a diphenylphosphoryl group and a 4-fluorophenyl group attached to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Diphenylphosphoryl)(4-fluorophenyl)methanol typically involves the reaction of diphenylphosphine oxide with 4-fluorobenzaldehyde in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Diphenylphosphine oxide+4-fluorobenzaldehydeThis compound\text{Diphenylphosphine oxide} + \text{4-fluorobenzaldehyde} \rightarrow \text{this compound} Diphenylphosphine oxide+4-fluorobenzaldehyde→this compound

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

(Diphenylphosphoryl)(4-fluorophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the compound into different phosphine derivatives.

    Substitution: The fluorine atom in the 4-fluorophenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diphenylphosphine oxide derivatives, while reduction can produce various phosphine compounds.

Scientific Research Applications

(Diphenylphosphoryl)(4-fluorophenyl)methanol has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of (Diphenylphosphoryl)(4-fluorophenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to proteins or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (Diphenylphosphoryl)(4-chlorophenyl)methanol
  • (Diphenylphosphoryl)(4-bromophenyl)methanol
  • (Diphenylphosphoryl)(4-methylphenyl)methanol

Uniqueness

(Diphenylphosphoryl)(4-fluorophenyl)methanol is unique due to the presence of the 4-fluorophenyl group, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to its analogs with different substituents. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

diphenylphosphoryl-(4-fluorophenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FO2P/c20-16-13-11-15(12-14-16)19(21)23(22,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,19,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTFKOSIJXEMSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(C3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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